molecular formula C18H16N2O4 B5882398 N,N'-1,4-phenylenebis(2-methyl-3-furamide)

N,N'-1,4-phenylenebis(2-methyl-3-furamide)

Cat. No. B5882398
M. Wt: 324.3 g/mol
InChI Key: LECKPVLXMBZNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-phenylenebis(2-methyl-3-furamide), also known as PMF, is a synthetic compound that has been widely used in scientific research. PMF is a bis-furan derivative that has shown promising results in various fields of study, including biomedicine, materials science, and environmental chemistry.

Mechanism of Action

The mechanism of action of N,N'-1,4-phenylenebis(2-methyl-3-furamide) is not fully understood, but it is believed to involve the interaction of N,N'-1,4-phenylenebis(2-methyl-3-furamide) with various biological molecules, such as proteins and DNA. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, suggesting that it may act as an enzyme inhibitor. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has also been shown to scavenge free radicals and protect cells from oxidative damage, suggesting that it may have potential as an antioxidant agent. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to inhibit the proliferation of various cancer cell lines, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

N,N'-1,4-phenylenebis(2-methyl-3-furamide) has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N,N'-1,4-phenylenebis(2-methyl-3-furamide) can be easily synthesized in large quantities, making it a cost-effective research tool. N,N'-1,4-phenylenebis(2-methyl-3-furamide) is also stable under various experimental conditions, making it a reliable research tool. N,N'-1,4-phenylenebis(2-methyl-3-furamide) can be easily modified to introduce various functional groups, making it a versatile research tool.
However, N,N'-1,4-phenylenebis(2-methyl-3-furamide) also has some limitations for lab experiments. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has low solubility in water, which can limit its use in aqueous-based experiments. N,N'-1,4-phenylenebis(2-methyl-3-furamide) can also exhibit non-specific binding to various biomolecules, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N,N'-1,4-phenylenebis(2-methyl-3-furamide). In biomedicine, N,N'-1,4-phenylenebis(2-methyl-3-furamide) could be further investigated for its potential use in drug delivery systems and as an anti-inflammatory, antioxidant, and anticancer agent. In materials science, N,N'-1,4-phenylenebis(2-methyl-3-furamide)-based materials could be further developed for various applications, such as sensing, catalysis, and energy storage. In environmental chemistry, N,N'-1,4-phenylenebis(2-methyl-3-furamide) could be further studied for its potential use as a water treatment agent. Overall, N,N'-1,4-phenylenebis(2-methyl-3-furamide) has shown promising results in various fields of study, and further research could lead to the development of new technologies and therapies.

Synthesis Methods

The synthesis of N,N'-1,4-phenylenebis(2-methyl-3-furamide) involves the reaction of 1,4-phenylenediamine with 2-methyl-3-furoic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield N,N'-1,4-phenylenebis(2-methyl-3-furamide). The overall yield of the synthesis reaction is approximately 40-50%.

Scientific Research Applications

N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been extensively studied for its potential applications in various fields of science. In biomedicine, N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has also been investigated for its potential use in drug delivery systems, as it can form stable complexes with various drugs and biomolecules.
In materials science, N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been used as a building block for the synthesis of various functional materials, including polymers, gels, and nanoparticles. N,N'-1,4-phenylenebis(2-methyl-3-furamide)-based materials have shown promising results in applications such as sensing, catalysis, and energy storage.
In environmental chemistry, N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been studied for its potential use as a water treatment agent. N,N'-1,4-phenylenebis(2-methyl-3-furamide) has been shown to effectively remove heavy metal ions and organic pollutants from water, making it a promising candidate for the development of eco-friendly water treatment technologies.

properties

IUPAC Name

2-methyl-N-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-15(7-9-23-11)17(21)19-13-3-5-14(6-4-13)20-18(22)16-8-10-24-12(16)2/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECKPVLXMBZNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-benzene-1,4-diylbis(2-methylfuran-3-carboxamide)

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